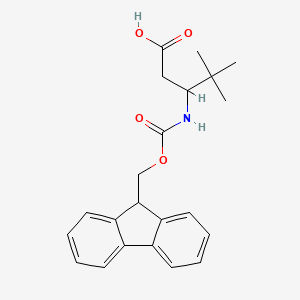

(R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)19(12-20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJGKTWSHFVPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153726 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946682-32-2 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R,s Fmoc 3 T Butyl Beta Ala Oh and Analogous Beta Amino Acid Derivatives

Established Synthetic Pathways for Beta-Alanine (B559535) Derivatives

The synthesis of the β-alanine scaffold can be achieved through various chemical and biological routes. Chemical methods often involve reactions like the ammoniation of acrylic acid or acrylonitrile, or the hydrolysis of β-aminopropionitrile. These methods provide the basic three-carbon backbone of β-alanine, which can then be further modified.

Direct functionalization of the β-alanine backbone is one approach to introduce substituents. Industrial production of β-alanine itself can be achieved through the reaction of ammonia with β-propiolactone. However, creating derivatives, especially with specific substitutions at the C3 (β) position, often requires more sophisticated strategies starting from different precursors. Common strategies that lead to β-amino acids include conjugate addition of amines to Michael acceptors and Mannich-type reactions.

The introduction of substituents at the 3-position (the β-carbon) is crucial for creating structural diversity and is directly relevant to the synthesis of the target compound's 3-(t-butyl)-β-alanine core. Several powerful methods have been developed for this purpose.

One of the most utilized routes is the Arndt-Eistert homologation of α-amino acids. This reaction sequence extends the carbon chain of an N-protected α-amino acid by one methylene unit, effectively converting it into the corresponding β-amino acid. This method is valuable for accessing enantiomerically pure β3-amino acids from readily available chiral α-amino acids.

Another prominent strategy involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. Asymmetric induction in these reactions can be achieved using chiral amines or chiral catalysts.

Enolate additions to imines represent a versatile route to a wide array of substituted β-amino acids. For instance, the addition of titanium enolates of esters to N-tert-butanesulfinyl imines can produce β-substituted and multiply substituted β-amino acid derivatives with high yields and diastereoselectivity. This approach allows for the construction of complex substitution patterns.

| Synthetic Method | Description | Advantages | Limitations |

|---|---|---|---|

| Arndt-Eistert Homologation | Chain extension of an α-amino acid by one carbon via a diazoketone intermediate. | Good for retaining stereochemistry from the starting α-amino acid. | Requires the use of potentially hazardous diazomethane or its equivalents. Homologation of α,α-disubstituted α-amino acids can be problematic. |

| Conjugate Addition | Addition of an amine equivalent to an α,β-unsaturated carbonyl compound (Michael addition). | Direct and versatile for introducing the β-amino functionality. | Requires pre-functionalized starting materials; achieving high stereoselectivity can be challenging. |

| Enolate Addition to Imines | Reaction of a metal enolate (from an ester or ketone) with an imine or a derivative like an N-sulfinyl imine. | Provides access to a broad range of highly substituted β-amino acids with high stereocontrol. | Requires stoichiometric use of strong bases and metal reagents. |

Protecting Group Strategies in the Synthesis of Fmoc-Beta-Amino Acids

In peptide synthesis and the preparation of complex amino acid derivatives, the use of protecting groups is essential to prevent unwanted side reactions at the reactive amino and carboxyl termini. An effective protection scheme relies on the concept of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others. The most common orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu pair.

The fluorenylmethyloxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function in SPPS. Its primary advantage is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic conditions.

The Fmoc group is typically introduced by reacting the amino acid with an Fmoc-donating reagent under basic conditions. Common reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl)

Stereoselective Synthetic Approaches to Chiral Beta-Amino Acids

Asymmetric Catalysis and Chiral Auxiliary-Mediated Synthesis of Beta-Amino Acid Enantiomers

The enantioselective synthesis of β-amino acids is of paramount importance for their application in pharmaceuticals and molecular recognition studies. Two primary strategies, asymmetric catalysis and the use of chiral auxiliaries, have proven to be highly effective in achieving high levels of stereocontrol.

Asymmetric Catalysis:

Catalytic asymmetric synthesis offers an efficient route to chiral β-amino acids by employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Various catalytic systems have been developed, including transition metal catalysis, organocatalysis, and biocatalysis. rsc.orgrsc.org

Transition Metal Catalysis: Transition metals, in conjunction with chiral ligands, are widely used for the synthesis of β-amino acids. rsc.org Key reactions include:

Asymmetric Hydrogenation: The hydrogenation of enamines is a prominent method. For instance, Rh-BoPhoz-catalyzed hydrogenation of phthalimide-protected enamines has been reported to yield the corresponding β-amino acid with good yield after deprotection. rsc.org Similarly, Rh-TangPhos has been used for the synthesis of N-aryl-β-amino acids from (Z)-enamines with up to 96% enantiomeric excess (ee). rsc.org

Conjugate Addition: The catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds is another powerful tool. rsc.org This can involve the addition of either carbon or nitrogen nucleophiles. rsc.org For example, a Cu-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed to produce β-amino acid derivatives. nih.gov

Mannich Reaction: The catalytic asymmetric Mannich reaction is a significant method for forming β-amino carbonyl compounds, which are precursors to β-amino acids. rsc.org

Organocatalysis: Chiral organic molecules can also act as catalysts for the enantioselective synthesis of β-amino acids. These methods avoid the use of potentially toxic and expensive metals.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to β-amino acid synthesis. For example, various aminomutases can convert aliphatic and aromatic α-amino acids to their corresponding β-isomers. Phenylalanine aminomutase (PAM) used in tandem with phenylalanine ammonia-lyase (PAL) can produce various aromatic (S)-β-amino acids.

| Catalytic Method | Catalyst/Ligand Example | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rh-BoPhoz | Phthalimide-protected enamines | Protected β-amino acids | Good |

| Asymmetric Hydrogenation | Rh-TangPhos | (Z)-enamines | N-aryl-β-amino acids | Up to 96% |

| Conjugate Hydroamination | Copper/Chiral Ligand | Cinnamic acid derivatives | β-amino acid derivatives | Enantioenriched |

| Biocatalysis | Phenylalanine aminomutase (PAM) & Phenylalanine ammonia-lyase (PAL) | Aromatic α-amino acids | Aromatic (S)-β-amino acids | High |

Chiral Auxiliary-Mediated Synthesis:

This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, yielding the desired enantiomerically enriched product. wikipedia.org

Oxazolidinones (Evans' Auxiliaries): Chiral oxazolidinones are extensively used as efficient chiral auxiliaries in asymmetric synthesis. nih.gov

Hexahydrobenzoxazolidinones: A practical synthetic route for the asymmetric synthesis of β2-amino acids has been described using enantiopure hexahydrobenzoxazolidinones. researchgate.net This method involves the N-acylation of the auxiliary, followed by highly diastereoselective alkylation of the resulting sodium enolates with benzyl bromoacetate. researchgate.net Subsequent removal of the auxiliary, hydrogenation, and hydrolysis yields the desired β2-amino acids, which can then be N-protected with Fmoc. researchgate.net This approach provides access to both enantiomers of the target β2-amino acid by using the corresponding isomeric hexahydrobenzoxazolidinone. researchgate.net

Pseudoephedrine and Pseudoephenamine: These compounds can also serve as chiral auxiliaries.

tert-Butanesulfinamide: This auxiliary is particularly useful for the synthesis of chiral amines.

Diastereoselective Control in the Formation of 3-Substituted Beta-Amino Acid Scaffolds

The synthesis of β-amino acids with substituents at the 3-position requires precise control over diastereoselectivity. One effective approach is the three-component Mannich condensation reaction.

Under catalyst-free conditions, diazo compounds, boranes, and acyl imines can undergo a three-component Mannich condensation to produce anti-β-amino carbonyl compounds with high diastereoselectivity. acs.orgnih.gov This reaction demonstrates a broad tolerance for various functional groups. nih.gov

An asymmetric variant of this reaction has been achieved by employing (-)-phenylmenthol as a chiral auxiliary, which resulted in both good yield and selectivity. acs.orgnih.gov The resulting β-amino carbonyl compounds are valuable intermediates that can be further transformed into a variety of potentially bioactive molecules. nih.gov

The diastereoselectivity of such reactions is crucial for establishing the relative stereochemistry of the final product. The ability to control this aspect of the synthesis is a key challenge in the preparation of complex β-amino acid derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Feature | Diastereoselectivity | Chiral Auxiliary Example |

| Diazo compound | Borane | Acyl imine | Catalyst-free Mannich condensation | High (for anti product) | (-)-phenylmenthol |

Analytical Resolution and Enrichment of Racemic Mixtures

When a synthesis produces a racemic mixture of a β-amino acid, a resolution step is necessary to separate the enantiomers. Common methods for chiral resolution include the conversion of the racemate into a pair of diastereomers, which can then be separated based on their different physical properties. wikipedia.org

Methods of Resolution:

Formation of Diastereomeric Salts: A widely used technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. wikipedia.org For a racemic acid, a chiral amine is used as the resolving agent. libretexts.org Conversely, for a racemic base, a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid is employed. libretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orggoogle.com After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org

Chromatographic Separation: Diastereomers can also be separated using chromatography on an achiral stationary phase. google.com Additionally, chiral column chromatography can be used to directly separate enantiomers.

Analytical Techniques for Enantiomeric Purity Determination:

Accurate determination of the enantiomeric excess (ee) is crucial. Several analytical techniques are employed for this purpose:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): A GCxGC method has been developed for the resolution and quantification of 27 amino acids, including 17 enantiomeric pairs, as their N-trifluoroacetyl-O-methyl ester derivatives. nih.gov This technique offers high resolution, increased sensitivity, and low limits of detection. nih.gov Accurate determination of the enantiomeric excess was achieved with errors in the range of ±0.5%–2.5% at concentrations ≥10⁻⁶ M. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are common methods for the separation and analysis of complex mixtures of chiral amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, the enantiomeric purity of Cα-tetrasubstituted β-amino acids can be determined by NMR using a chiral lanthanide shift reagent. nih.gov For example, a samarium(III) complex with (S,S)-ethylenediamine-N,N′-disuccinate has been used to separate the signals of enantiomers, demonstrating an enantiomeric purity of >95:5. nih.gov

| Resolution Method | Principle | Key Requirement |

| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties (e.g., solubility). | Availability of a suitable chiral resolving agent. |

| Chromatographic Separation | Differential interaction of enantiomers or diastereomers with a stationary phase. | An appropriate chiral or achiral column and mobile phase. |

| Analytical Technique | Principle | Advantage |

| GCxGC | Separation based on volatility and polarity in two dimensions. | High resolution and sensitivity. |

| HPLC/UPLC | Separation based on differential partitioning between a stationary and mobile phase. | Widely applicable. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR spectra. | Can be used for specific compounds where other methods are not successful. |

Industrial Scale Synthesis and Process Optimization for Fmoc-Protected Beta-Amino Acid Building Blocks

The large-scale production of Fmoc-protected β-amino acids is essential for their use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic drug discovery. altabioscience.comcreative-peptides.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored due to the mild, basic conditions required for its removal, which are compatible with a wide range of sensitive functionalities. altabioscience.comcreative-peptides.com

Key Considerations for Industrial Scale Synthesis:

Cost-Effectiveness: The economies of scale in the production of Fmoc-amino acids have made them more affordable. altabioscience.com

Purity: High purity of the Fmoc-amino acid building blocks is critical to ensure high yields and purity of the final peptide product. altabioscience.com Industrial production and regulation have led to a significant improvement in the quality of standard Fmoc-protected amino acids, with many now available at >99% purity as determined by RP-HPLC. nih.gov

Process Optimization: Optimizing reaction conditions is crucial for efficient and sustainable large-scale synthesis. This includes factors such as:

Solvent Selection: The choice of solvent can impact reaction rates, product purity, and environmental footprint. Eco-friendly binary solvent systems are being explored to "green" the entire process. unifi.it

Temperature Control: Appropriate temperature control is necessary to balance reaction rates and minimize side reactions. creative-peptides.com

pH Adjustment: Maintaining the optimal pH is often required to achieve the best reaction conditions. creative-peptides.com

Protecting Group Strategy: The use of orthogonal protecting groups, such as Boc and Fmoc, allows for the selective deprotection of different functional groups during the synthesis. creative-peptides.com

Large-Scale Synthesis Strategies:

Solid-Phase Synthesis: A versatile solid-phase protocol has been developed for the synthesis of selectively protected amino alcohol intermediates, which are then oxidized to yield the desired Fmoc-protected amino acid building blocks in gram-scale amounts. nih.gov

One-Pot Methodologies: An efficient one-pot synthetic methodology has been developed to replace a Cbz protecting group with an Fmoc group, which has been applied in the multi-kilogram scale synthesis of bis-amino acid precursors. acs.orgnih.gov This approach often involves the use of a temporary Cu²⁺ complex to selectively protect certain functional groups during the reaction. acs.orgnih.gov

The continuous development of more efficient, scalable, and sustainable synthetic methods for Fmoc-protected β-amino acids is crucial for advancing the fields of peptide chemistry and drug discovery.

Applications of R,s Fmoc 3 T Butyl Beta Ala Oh in Advanced Peptide and Organic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. nih.gov The Fmoc/tBu strategy, which is based on an orthogonal protecting group scheme, is a widely adopted approach. peptide.com The integration of (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH into SPPS protocols allows for the introduction of a unique structural motif into a growing peptide chain, though its inherent steric bulk requires careful methodological consideration.

The incorporation of β-amino acids into peptide sequences is a key strategy for creating peptidomimetics with enhanced properties, such as increased resistance to proteolytic degradation. pitt.edursc.org The additional carbon in the backbone of β-amino acids alters the conformational landscape of the resulting peptide, enabling the formation of novel secondary structures like helices and turns. pitt.edursc.org

The strategic placement of this compound can serve several purposes:

Inducing Specific Conformations: The bulky tert-butyl group at the β-position severely restricts the rotational freedom around the Cα-Cβ bond, forcing the peptide backbone into a well-defined, albeit localized, conformation. This makes it a valuable tool for designing peptides with specific folds or for studying structure-activity relationships. nih.gov

Creating Protease-Resistant Peptides: The non-natural β-amino acid structure is not recognized by most proteases, thus incorporating it into a peptide sequence can significantly increase the peptide's metabolic stability and in vivo half-life. pitt.edu

Developing Peptidomimetics: As a building block for peptidomimetics, it can mimic or stabilize β-turn or β-sheet structures, which are crucial for many biological recognition events. nih.gov

The use of a racemic (R,S) mixture results in the synthesis of a diastereomeric mixture of the final peptide product. This can be a deliberate strategy to generate peptide libraries for screening purposes or an outcome of a non-stereoselective synthesis of the building block.

The chemical synthesis of peptides containing sterically hindered amino acids is a significant challenge in SPPS. nih.govthieme.de The tert-butyl group on the β-carbon of this compound presents considerable steric hindrance at the reaction centers (both the incoming carboxylic acid and the deprotected amine). This hindrance can dramatically slow down the kinetics of the coupling reaction, leading to incomplete acylation.

To overcome these challenges, several strategies may be employed:

Advanced Coupling Reagents: Standard coupling reagents may be insufficient. More potent activating agents, such as carbodiimides combined with additives like OxymaPure, or specialized uronium/phosphonium salts (e.g., HATU, HBTU), are often required to achieve acceptable coupling efficiencies. nbinno.com

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help drive the reaction to completion.

Elevated Temperatures: Microwave-assisted SPPS can provide the necessary energy to overcome the activation barrier of sterically demanding couplings, significantly improving reaction rates and yields.

The table below illustrates the expected impact of steric hindrance on coupling efficiency, based on general principles of peptide synthesis.

| Amino Acid Type | Example Residue | Expected Steric Hindrance | Typical Coupling Conditions | Expected Yield |

| Non-hindered α-amino acid | Fmoc-Ala-OH | Low | Standard (e.g., DIC/Oxyma) | High (>99%) |

| β-branched α-amino acid | Fmoc-Val-OH | Moderate | Standard or Potent Reagents | High (>98%) |

| Hindered β-amino acid | This compound | High | Potent Reagents, Double Coupling | Moderate to High (Variable) |

This table is illustrative and actual yields depend on the specific sequence and reaction conditions.

β-Alanine and its derivatives are frequently used as flexible spacers or linkers to connect different molecular entities, such as a peptide and a polymer, a fluorescent dye, or a drug molecule. The extended three-carbon backbone of β-alanine provides greater separation and flexibility compared to an α-amino acid.

When used as a linker, this compound offers a more rigid and conformationally defined linkage due to the bulky t-butyl group. This property can be advantageous in applications where precise control over the distance and relative orientation between the conjugated moieties is critical for function, such as in the design of bioconjugates for targeted drug delivery or diagnostic probes. nbinno.com

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, particularly for large-scale production and the synthesis of short peptides or peptide fragments. rsc.org In this approach, this compound can be used in iterative, step-wise synthesis where intermediates are purified after each coupling and deprotection step.

The challenges of steric hindrance encountered in SPPS are also present in solution-phase synthesis. rsc.org The choice of solvent, coupling reagent, and reaction temperature must be carefully optimized to ensure high conversion and minimize side reactions, including potential epimerization. nih.gov

This building block is also applicable in fragment condensation strategies. In this advanced approach, several small, protected peptide fragments are synthesized separately (either in solution or on solid phase) and then joined together in a solution-phase reaction. Incorporating the sterically hindered (R,S)-3-(t-butyl)-beta-Ala-OH at the C-terminus of a fragment can pose a significant challenge for the subsequent fragment coupling step, often requiring specialized ligation chemistries to achieve a successful outcome.

Construction of Complex Organic Molecules and Functionalized Materials

The utility of this compound extends beyond linear or cyclic peptides into the realm of complex organic molecules and functional materials. Its defined structure makes it a valuable component for building highly ordered molecular architectures.

Hybrid molecules that combine peptidic elements with non-peptidic scaffolds are a major focus of modern medicinal chemistry and materials science. nih.gov These structures aim to merge the biological specificity of peptides with the stability and synthetic versatility of other organic molecules. Non-proteinogenic amino acids, such as β-amino acids, are key building blocks in this field. nih.gov

Applications in the Assembly of Supramolecular Structures and Hydrogels

The formation of ordered, non-covalent assemblies in aqueous environments is a hallmark of many Fmoc-protected amino acids. These low-molecular-weight gelators (LMWGs) can self-assemble into intricate three-dimensional networks, entrapping water molecules to form hydrogels. This process is primarily driven by a combination of intermolecular hydrogen bonding between the amino acid residues and π-π stacking interactions among the aromatic fluorenyl groups.

While extensive research has been conducted on the hydrogelation properties of Fmoc-protected α-amino acids, the exploration of their β-amino acid counterparts is an expanding field. Studies on Fmoc-β-phenylalanine have demonstrated its capacity to form hydrogels, indicating that the β-amino acid scaffold is conducive to self-assembly. The specific characteristics of the resulting hydrogel, such as its mechanical strength and thermal stability, are highly dependent on the nature of the amino acid side chain.

In the case of this compound, the presence of a bulky tert-butyl group at the β-position is anticipated to significantly influence its self-assembly behavior. Although specific studies on the hydrogelation of this particular compound are not extensively documented in the literature, the fundamental principles of Fmoc-amino acid self-assembly allow for informed predictions. The steric hindrance imposed by the tert-butyl group could modulate the packing of the molecules, potentially leading to hydrogels with distinct microstructures and properties compared to those formed from Fmoc-amino acids with smaller side chains. The interplay between the hydrophobic interactions of the tert-butyl group and the π-stacking of the Fmoc moiety would be a critical determinant of the final supramolecular architecture.

Table 1: Factors Influencing Hydrogelation of Fmoc-Amino Acids

| Factor | Description | Potential Influence of 3-(t-butyl)-beta-Ala Moiety |

| π-π Stacking | Interaction between the aromatic fluorenyl rings of the Fmoc groups. | This primary driving force for self-assembly would remain intact. |

| Hydrogen Bonding | Intermolecular hydrogen bonds between the carboxylic acid and amide groups. | The β-amino acid backbone allows for the formation of hydrogen bonding networks. |

| Side Chain Interactions | Hydrophobic or hydrophilic interactions between the amino acid side chains. | The bulky and hydrophobic tert-butyl group would likely favor hydrophobic interactions, potentially influencing the packing and stability of the assembly. |

| Solvent Compatibility | The nature of the solvent can affect the solubility of the gelator and the strength of non-covalent interactions. | The hydrophobicity of the tert-butyl group may affect the critical gelation concentration in aqueous environments. |

Advanced Bioconjugation and Chemical Labeling Strategies

The versatility of Fmoc-protected amino acids extends into the realm of bioconjugation, where they serve as valuable building blocks for the synthesis of modified peptides and for the chemical labeling of biomolecules. The carboxylic acid functionality of this compound provides a convenient handle for conjugation to other molecules, while the Fmoc group ensures the protection of the amino functionality during synthesis.

Site-specific modification of proteins and other biological macromolecules is a powerful tool for elucidating their function and for the development of novel therapeutics. While direct experimental evidence for the use of this compound in this context is limited, the principles of peptide-based bioconjugation suggest its potential utility. A closely related compound, Fmoc-β-tert-butyl-D-alanine, has been utilized in bioconjugation processes for the development of peptide-based therapeutics chemimpex.com. This indicates that the tert-butyl-β-alanine scaffold is compatible with such applications.

The general strategy would involve the activation of the carboxylic acid of this compound, followed by its reaction with a nucleophilic residue (e.g., lysine) on the surface of a target protein. The bulky tert-butyl group could potentially serve as a steric shield, influencing the local environment of the conjugation site.

Bioactive probes, such as fluorescently labeled peptides, are indispensable tools for studying molecular interactions in biological systems. The synthesis of such probes often involves the incorporation of unnatural amino acids to confer specific properties, such as resistance to proteolysis or altered conformational preferences.

The use of Fmoc-β-alanine derivatives in the construction of bioactive probes has been documented. For instance, a sulfonated derivative, Fmoc-beta-Ala(SO3H)-OH, has been employed as a building block to enhance the water solubility of hydrophobic fluorescent dyes like cyanine and rhodamine iris-biotech.de. This strategy facilitates the creation of water-soluble probes for biological applications.

Following this precedent, this compound could be incorporated into peptide sequences designed to interact with specific biological targets. The tert-butyl group could influence the binding affinity and specificity of the resulting probe. Furthermore, the carboxylic acid handle allows for the attachment of reporter molecules, such as fluorophores or biotin, to enable the detection and study of molecular interactions.

Table 2: Potential Applications in Bioconjugation and Labeling

| Application | Strategy | Role of this compound |

| Peptide Modification | Incorporation into a peptide sequence via solid-phase peptide synthesis. | The tert-butyl group can introduce conformational constraints and enhance proteolytic stability. |

| Protein Labeling | Covalent attachment to a protein via its carboxylic acid group. | Can be used to introduce a bulky, hydrophobic moiety at a specific site on a protein surface. |

| Fluorescent Probe Synthesis | Conjugation to a fluorophore. | Serves as a linker between a targeting peptide and a fluorescent reporter group. The tert-butyl group may modulate the photophysical properties of the dye. |

| Biotinylation | Conjugation to biotin. | Enables the labeling of biomolecules for detection and purification using streptavidin-based affinity methods. |

Research on Peptidomimetics and Modified Peptides Containing R,s Fmoc 3 T Butyl Beta Ala Oh

Engineering Peptidomimetics with Enhanced Conformational Stability

The introduction of β-amino acids like 3-(t-butyl)-beta-alanine is a key strategy for engineering peptidomimetics with predictable and stable three-dimensional structures, often referred to as foldamers. Unlike their α-amino acid counterparts, the extended backbone of β-peptides imparts a greater degree of conformational stability and a propensity to form well-defined secondary structures. chemimpex.com

The rational design of β-peptidic scaffolds aims to create molecules that can mimic the secondary structures of natural peptides and proteins, such as helices, sheets, and turns. This mimicry allows them to interact with biological targets that are often challenging for traditional small molecules. The inherent conformational stability of β-peptides makes them ideal for this purpose. nih.gov The use of building blocks like (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH is integral to this process, providing chemists with tools to construct novel bioactive peptides. The choice of a β-amino acid with a bulky side chain like tert-butyl is a deliberate design element intended to impose significant steric constraints on the peptide backbone, thereby guiding it into specific, stable conformations. While general principles of β-peptide design are well-established, the specific application of 3-(t-butyl)-beta-Ala-OH allows for the creation of unique scaffolds whose precise folding patterns can be fine-tuned.

Peptides composed exclusively of β-amino acids (β-peptides) or a mix of α- and β-amino acids (α,β-peptides) are known to form a variety of stable secondary structures that differ from those of natural α-peptides. The inclusion of β-amino acids can induce the formation of various helical structures, distinguished by the number of atoms in the hydrogen-bonded ring. nih.gov

The specific type of helix or sheet formed is heavily influenced by the substitution pattern on the β-amino acid's Cα and Cβ carbons. The tert-butyl group in 3-(t-butyl)-beta-Ala-OH, being positioned on the Cβ carbon (the carbon adjacent to the amino group), is expected to sterically influence the peptide backbone's dihedral angles, thus favoring certain secondary structures over others. While detailed structural studies specifically on peptides rich in 3-(t-butyl)-beta-Ala-OH are not extensively documented, the principles of β-peptide folding suggest that such a bulky substituent would play a critical role in nucleating and stabilizing specific folds.

Table 1: Common Secondary Structures in β-Peptides

| Secondary Structure | Description | Hydrogen-Bonding Pattern |

|---|---|---|

| 14-Helix | A common and stable helical fold in β-peptides. | C=O(i)∙∙∙H-N(i+2) |

| 12-Helix | A tighter helix often promoted by cyclic β-amino acids. | C=O(i)∙∙∙H-N(i+3) |

| 10/12-Helix | A mixed helix type found in some hybrid β-peptides. | Alternating H-bond patterns |

| β-Sheet | Extended sheet-like structures, similar to α-peptide β-sheets. | Inter-strand hydrogen bonding |

| β-Turn | Folded structures that reverse the direction of the peptide chain. researchgate.netnih.gov | Various intramolecular H-bonds |

Exploration of Structure-Activity Relationships in Biologically Active Peptidomimetics

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptidomimetics. By systematically modifying the peptide sequence—for instance, by introducing residues like 3-(t-butyl)-beta-alanine—researchers can probe how changes in structure affect biological function. nih.gov

The side chains of amino acids are primary determinants of a peptide's interaction with its biological target. The tert-butyl group is a large, hydrophobic, and sterically demanding moiety. Its incorporation into a peptide backbone via this compound can have a profound impact on receptor binding and enzyme inhibition.

The bulkiness of the tert-butyl group can:

Enhance Binding Affinity: By occupying a large hydrophobic pocket on a receptor or enzyme active site, it can increase van der Waals interactions and displace water molecules, leading to a favorable entropic contribution to binding.

Dictate Specificity: The size and shape of the side chain can prevent the peptide from binding to off-target receptors that have smaller binding pockets, thereby increasing selectivity.

Influence Bioactivity: In a study on peptidomimetic 3CLpro inhibitors for SARS-CoV-2, replacing a tert-butyl group with other substituents significantly altered the inhibitory activity of the compounds, highlighting the sensitivity of the enzyme's active site to the nature of this group. nih.gov For example, changing the tert-butyl group to a tert-butoxymethyl or a p-methoxybenzyl group led to a 3-fold and 6-fold decrease in enzyme activity, respectively. nih.gov

A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov The introduction of β-amino acids is a highly effective strategy to overcome this challenge. The altered backbone structure of peptides containing β-amino acid residues is poorly recognized by most endogenous proteases. nih.gov

The presence of a β-amino acid can significantly increase a peptide's half-life in plasma and serum. nih.govnih.gov This enhanced stability is a general feature of β-peptides. The addition of a bulky tert-butyl group on the β-alanine backbone is expected to further enhance this proteolytic resistance due to steric hindrance, making it more difficult for proteases to access and cleave the peptide bonds. Studies on peptide libraries have demonstrated that simple modifications at the peptide termini, such as the inclusion of a β-amino acid, can drastically reduce degradation by cellular enzymes. nih.gov This increased stability leads to a longer metabolic half-life, which is a highly desirable property for therapeutic drug candidates.

Table 2: Impact of β-Amino Acid Incorporation on Peptide Properties

| Property | Effect of β-Amino Acid Inclusion | Rationale |

|---|---|---|

| Conformational Stability | Increased | The extended backbone and altered bond angles favor specific, stable folded structures. |

| Proteolytic Resistance | Significantly Increased | The non-natural peptide bond is not efficiently recognized or cleaved by endogenous proteases. nih.gov |

| Metabolic Half-Life | Increased | Reduced susceptibility to enzymatic degradation leads to longer persistence in biological systems. nih.gov |

| Structural Diversity | Expanded | Enables the formation of novel secondary structures not accessible to α-peptides. |

High-Throughput Screening and Combinatorial Library Synthesis

High-throughput screening (HTS) of combinatorial libraries is a powerful method for discovering novel bioactive compounds. The synthesis of large, diverse peptide libraries is facilitated by Fmoc-based solid-phase peptide synthesis, for which building blocks like this compound are designed. chemimpex.comresearchgate.net

The creation of a combinatorial library involves systematically varying the amino acid residues at specific positions in a peptide sequence. By including a non-proteinogenic amino acid like 3-(t-butyl)-beta-alanine, the chemical diversity of the library can be greatly expanded beyond the 20 standard proteinogenic amino acids. This allows for the exploration of novel structural and functional space. Although specific combinatorial libraries built using this compound are not widely reported, the principles of combinatorial chemistry support its use for generating novel peptidomimetics. researchgate.net Such libraries could be screened for various activities, including receptor binding, enzyme inhibition, or antimicrobial effects, to identify lead compounds for further development.

Generation of Diverse Peptide Libraries Incorporating this compound

The incorporation of this compound into peptide chains is a key strategy for generating diverse peptide libraries. These libraries, which are large collections of different peptides, are instrumental in high-throughput screening assays aimed at discovering new drug leads. The use of this modified amino acid allows researchers to create peptides with unnatural backbones and side chains, thereby expanding the chemical space available for drug discovery. chemimpex.com

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its use in solid-phase peptide synthesis (SPPS), the primary method for constructing these libraries. sigmaaldrich.comsigmaaldrich.com The tert-butyl group on the beta-alanine (B559535) provides steric bulk, which can influence the conformation of the resulting peptide and its interaction with biological targets. chemimpex.com

Table 1: Applications of this compound in Peptide Library Generation

| Application | Description | Key Feature Utilized |

| Drug Discovery | Creation of diverse peptide libraries for screening potential therapeutic agents. chemimpex.com | The unique structure allows for the generation of novel peptide analogs with potential bioactivity. |

| Peptidomimetic Synthesis | Serves as a building block for peptides with modified backbones, enhancing stability. chemimpex.com | The t-butyl group introduces conformational constraints, mimicking secondary structures of natural peptides. |

| Solid-Phase Peptide Synthesis (SPPS) | The Fmoc protecting group facilitates its incorporation into growing peptide chains. sigmaaldrich.comsigmaaldrich.com | Fmoc group is readily cleaved under mild basic conditions, allowing for sequential addition of amino acids. |

Identification of Novel Ligands and Modulators for Biological Targets

Peptide libraries containing this compound have been instrumental in identifying novel ligands and modulators for a variety of biological targets. The structural diversity endowed by this amino acid analog increases the probability of discovering peptides that can bind with high affinity and specificity to proteins, enzymes, and receptors.

The development of peptide-based therapeutics often targets specific biological pathways. chemimpex.com The incorporation of non-standard amino acids like this compound can lead to peptides with enhanced resistance to enzymatic degradation, a common challenge with natural peptides. chemimpex.com

Table 2: Research Findings on Ligand Identification

| Research Area | Finding | Significance |

| Therapeutic Peptides | The use of D-amino acids and modified beta-amino acids can enhance the bioactivity and stability of therapeutic peptides. chemimpex.com | Leads to the development of more effective and longer-lasting peptide-based drugs. |

| Enzyme Inhibitors | Fmoc-t-butyl-L-alanine has been used in the synthesis of noncovalent inhibitors of enzymes like cathepsin S. chemicalbook.com | Provides a scaffold for designing specific enzyme inhibitors for various diseases. |

| Caspase Inhibitors | This modified amino acid is an intermediate in the preparation of oxamyl (B33474) dipeptide caspase inhibitors. chemicalbook.com | These inhibitors have been developed for potential therapeutic applications, including the treatment of stroke. chemicalbook.com |

Understanding Roles in Neurological and Other Biological Systems

The application of this compound extends into the realm of neuroscience, where it aids in the study of neuropeptides and neurotransmitter functions.

Research on Neuropeptide Analogs and Neurotransmitter Function

Beta-alanine, the core structure of this compound, is recognized as a small molecule neurotransmitter. nih.gov It interacts with several receptor sites in the central nervous system, including glycine (B1666218) receptors and GABA receptors. nih.gov This inherent bioactivity makes its analogs, such as those synthesized using this compound, valuable tools for neurological research. chemimpex.com

By incorporating this compound into peptide sequences, researchers can create neuropeptide analogs with altered receptor binding affinities and signaling properties. This allows for a more detailed investigation of neuropeptide function in the brain and nervous system. chemimpex.com The study of such analogs contributes to our understanding of neuronal excitability and communication. nih.gov

Table 3: Properties of Beta-Alanine as a Neurotransmitter

| Receptor Site | Role of Beta-Alanine | Implication for Research with Analogs |

| Glycine co-agonist site on NMDA complex | Acts as a co-agonist (strychnine-insensitive). nih.gov | Analogs can be used to probe the function of NMDA receptors in learning and memory. |

| Glycine receptor site | Binds to the receptor (strychnine-sensitive). nih.gov | Allows for the development of selective ligands for glycine receptors, involved in motor control and sensory processing. |

| GABA-A and GABA-C receptors | Interacts with these major inhibitory neurotransmitter receptors. nih.gov | Provides a basis for creating modulators of inhibitory neurotransmission. |

| Glia GABA uptake | Blocks GAT protein-mediated uptake. nih.gov | Can influence the concentration of GABA in the synaptic cleft, affecting neuronal signaling. |

Analytical and Quality Control Research for Fmoc Protected Amino Acid Building Blocks

Advanced Characterization Techniques for Fmoc-Protected Beta-Amino Acid Derivatives

Ensuring the quality of Fmoc-protected β-amino acids requires a suite of advanced analytical techniques to confirm identity, purity, and stability.

A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization and purity assurance of Fmoc-amino acid derivatives.

Chromatographic Methods : As previously mentioned, RP-HPLC is the cornerstone of purity analysis, with modern standards for high-quality Fmoc-amino acids requiring a purity of ≥ 99%. merckmillipore.comsigmaaldrich.commerck-lifescience.com.twmerckmillipore.comcem.com It is critical that the HPLC method is validated to separate all predictable amino-acid-related impurities, ensuring they are not hidden under the main product peak. merckmillipore.comsigmaaldrich.com

Spectroscopic Methods : A range of spectroscopic techniques are used for structural verification. Mass spectrometry provides crucial molecular weight data, while NMR spectroscopy offers detailed structural information to confirm the identity of the compound. mblintl.com Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be used to verify the integrity of the molecular structure. researchgate.net UV-Vis spectroscopy is routinely used as the detection method for HPLC analysis. researchgate.netrsc.org

The table below outlines typical enhanced quality specifications for standard Fmoc-amino acids, which are assured by these analytical methodologies.

| Parameter | Specification | Significance |

|---|---|---|

| HPLC Purity | ≥ 99.0% | Ensures minimal presence of process-related impurities. merckmillipore.comsigmaaldrich.commerck-lifescience.com.tw |

| Enantiomeric Purity | ≥ 99.8% | Minimizes incorporation of the incorrect stereoisomer. merckmillipore.comsigmaaldrich.commerck-lifescience.com.twmerckmillipore.comcem.com |

| β-Alanyl Impurities | ≤ 0.1% | Prevents insertion of unwanted β-alanine residues. merckmillipore.commerck-lifescience.com.tw |

| Dipeptide Impurities | ≤ 0.1% | Prevents double insertion of the amino acid. merckmillipore.commerck-lifescience.com.tw |

| Free Amino Acid | ≤ 0.2% | Reduces risk of multiple insertions and improves storage stability. merckmillipore.comsigmaaldrich.commerck-lifescience.com.tw |

| Acetate Content | ≤ 0.02% | Minimizes chain termination by capping during synthesis. merckmillipore.comsigmaaldrich.commerck-lifescience.com.tw |

Enantiomeric Purity Analysis of Chiral Beta-Amino Acid Derivatives

For chiral compounds like (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH, determining the enantiomeric purity is as critical as determining the chemical purity. nih.gov The presence of the undesired enantiomer can have a significant impact on the structure, activity, and immunogenicity of the final peptide therapeutic. nih.govsigmaaldrich.com Undesirable D-isomers can be present as impurities in amino acid starting materials or can be formed via racemization during the peptide synthesis process. nih.gov

The analysis of enantiomeric purity is primarily accomplished using chiral chromatography. sigmaaldrich.com

Direct Chiral HPLC : This method involves the use of a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the derivatized amino acid. sigmaaldrich.comcat-online.com This allows for the direct separation and quantification of the enantiomers in a single chromatographic run. rsc.org

Indirect Methods (Post-Hydrolysis) : An alternative approach involves hydrolyzing the peptide or amino acid derivative. The resulting free amino acids are then derivatized with a chiral reagent or, more commonly, analyzed on a chiral column using either Gas Chromatography (GC) or HPLC, often coupled with mass spectrometry. cat-online.com When analyzing a final peptide, hydrolysis is typically performed in deuterated acid, which allows for a correction to be made for any racemization that may occur during the hydrolysis step itself, thus enabling an accurate determination of the original enantiomeric purity. nih.gov

Suppliers now offer standard Fmoc-amino acids with exceptionally high enantiomeric purities, typically ≥ 99.8%, which is essential for the synthesis of high-quality peptide products. merckmillipore.comsigmaaldrich.commerck-lifescience.com.twmerckmillipore.comcem.com

Development of Methods for Determining Stereoisomeric Ratios

The accurate determination of stereoisomeric ratios is a critical aspect of quality control for Fmoc-protected amino acid building blocks, such as this compound. The presence of the undesired enantiomer can have significant impacts on the synthesis, structure, and function of the final peptide. Therefore, robust analytical methods are essential to ensure the enantiomeric purity of these chiral building blocks. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely employed and effective technique for this purpose.

The development of a successful chiral HPLC method for separating the enantiomers of Fmoc-3-(t-butyl)-beta-Ala-OH involves the careful selection of the chiral stationary phase and the optimization of the mobile phase composition. The bulky tert-butyl group on the beta-carbon of the alanine derivative introduces significant steric hindrance, which plays a crucial role in the chiral recognition mechanism.

Chiral Stationary Phases (CSPs)

Several types of CSPs have proven effective for the enantioseparation of Fmoc-protected amino acids, and the principles guiding their selection are applicable to Fmoc-3-(t-butyl)-beta-Ala-OH.

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs for the separation of a broad range of chiral compounds, including Fmoc-amino acids. nih.govphenomenex.com Columns with coated or immobilized cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), often exhibit excellent chiral recognition capabilities. The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can interact differently through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects. For a bulky molecule like Fmoc-3-(t-butyl)-beta-Ala-OH, the steric repulsion between the tert-butyl group and the chiral selector is a key factor in achieving separation.

Macrocyclic Glycopeptide-based CSPs: CSPs based on macrocyclic antibiotics like teicoplanin and ristocetin A are also highly effective for the chiral resolution of N-protected amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs offer a multimodal separation mechanism, involving ion-exchange, hydrophobic, and hydrogen bonding interactions. The complex three-dimensional structure of these molecules provides multiple sites for chiral recognition, making them suitable for a wide array of analytes, including beta-amino acids. nih.gov

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal resolution and retention times. For the separation of Fmoc-protected amino acids, reversed-phase and polar organic modes are commonly employed.

Reversed-Phase Mode: This typically involves a mixture of an aqueous buffer and an organic modifier such as acetonitrile or methanol. The addition of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, is often necessary to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. The concentration of the organic modifier is a key parameter to adjust, as it influences both the retention time and the enantioselectivity.

Polar Organic Mode: In this mode, a mixture of polar organic solvents, such as methanol, ethanol, or acetonitrile, is used. This can be particularly useful for compounds that have limited solubility in aqueous mobile phases. Additives like small amounts of acids or bases can be used to modify the interactions between the analyte and the CSP.

Detailed Research Findings

While specific research detailing the chiral separation of this compound is not extensively published, methodologies developed for other N-Fmoc protected beta-amino acids with bulky side chains provide a strong basis for method development. For instance, studies on the separation of various Fmoc-protected amino acids have demonstrated that polysaccharide-based CSPs can effectively resolve enantiomers with significant steric bulk.

A hypothetical, yet scientifically plausible, HPLC method for the analysis of this compound is presented below. This method is based on established principles for the separation of similar Fmoc-protected amino acids.

Illustrative HPLC Method for Stereoisomeric Ratio Determination

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm) |

| Mobile Phase | Isocratic elution with Acetonitrile/Water/Trifluoroacetic Acid (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Expected Chromatographic Results

Under these conditions, the (R)- and (S)-enantiomers of Fmoc-3-(t-butyl)-beta-Ala-OH would be expected to be well-resolved. The bulky Fmoc protecting group and the tert-butyl side chain would interact with the chiral stationary phase, leading to differential retention. The following table illustrates the expected results for a racemic mixture.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-Fmoc-3-(t-butyl)-beta-Ala-OH | 12.5 | \multirow{2}{*}{> 2.0} |

| (S)-Fmoc-3-(t-butyl)-beta-Ala-OH | 15.2 |

Note: The elution order of the enantiomers is dependent on the specific chiral stationary phase used and would need to be determined experimentally using standards of the pure enantiomers.

The development of such methods is crucial for ensuring that the enantiomeric excess of the desired stereoisomer meets the stringent requirements for peptide synthesis, where chiral purity is paramount for the biological activity and safety of the final product.

Emerging Research Directions and Future Perspectives in Beta Amino Acid Chemistry

Development of Sustainable and Efficient Stereoselective Synthesis Methodologies for Chiral Beta-Amino Acids

The demand for enantiomerically pure chiral beta-amino acids has spurred the development of innovative and efficient synthetic strategies. Traditional methods often suffer from limitations such as the need for harsh reagents, multiple steps, and the generation of significant waste. Current research is intensely focused on overcoming these challenges by developing more sustainable and atom-economical approaches.

A major thrust in this area is the advancement of catalytic asymmetric methods. This includes transition metal catalysis, organocatalysis, and biocatalysis. For instance, ruthenium and rhodium complexes with chiral ligands have shown great promise in the asymmetric hydrogenation of enamines to produce beta-amino acids with high enantioselectivity. Organocatalysis, utilizing small organic molecules as catalysts, has also emerged as a powerful tool for stereoselective carbon-carbon and carbon-nitrogen bond formation in the synthesis of beta-amino acids. The Mannich reaction and conjugate additions are key transformations being refined through organocatalytic approaches.

Enzymatic synthesis represents a particularly green and efficient route to chiral beta-amino acids. Enzymes can operate under mild conditions and exhibit high enantio- and regioselectivity, reducing the need for protecting groups and minimizing waste. Researchers are exploring a wider range of enzymes and engineering existing ones to accept a broader scope of substrates for the synthesis of novel beta-amino acid structures.

Future efforts will likely concentrate on the development of catalytic systems with even higher turnover numbers and enantioselectivities, the expansion of substrate scope to include more complex and functionalized beta-amino acids, and the integration of flow chemistry to enable continuous and scalable production. The "chiral pool" approach, which utilizes readily available chiral starting materials, will also continue to be a valuable strategy.

Exploration of Novel Side Chain Modifications for Tailored Biological and Material Properties

The side chain of a beta-amino acid plays a crucial role in determining its physical, chemical, and biological properties. Researchers are actively exploring novel side chain modifications to create beta-amino acids with tailored functionalities for specific applications in medicine and materials science.

Introducing bulky or sterically hindered side chains, for example, can influence the conformational preferences of beta-peptides, leading to more stable and predictable secondary structures. The synthesis of alpha-amino acids with novel beta-branched side chains has been achieved through methods like the p-toluenesulfinylimine induced chiral Strecker approach. Furthermore, the incorporation of functional groups such as halogens can introduce new reactive handles for subsequent modifications or serve as probes in structural studies. For example, the presence of an iodine atom in the side chain can be leveraged for cross-coupling reactions.

The modification of side chains with moieties like oligoethylene glycol can enhance water solubility and influence the self-assembly properties of the resulting polymers. The influence of modifying amino acid side chains on the transport and uptake of molecules is also an active area of investigation.

The future in this area lies in the development of a diverse toolbox of synthetic methods to introduce a wide array of functionalities onto the beta-amino acid scaffold. This will enable the rational design of beta-amino acids with precisely controlled properties for applications ranging from drug delivery to the creation of advanced biomaterials.

Integration of Beta-Amino Acids into Complex Biomimetic Architectures and Foldamer Design

Beta-amino acids are fundamental building blocks in the design of foldamers, which are unnatural oligomers that mimic the structures and functions of natural biopolymers like proteins. Due to the extra carbon atom in their backbone, beta-peptides can adopt unique and stable secondary structures, such as helices (8-helix, 10-helix, 12-helix, 14-helix), sheets, and turns, that are distinct from those of alpha-peptides.

A significant area of emerging research is the design of alpha/beta-peptides, which are hybrid oligomers containing both alpha- and beta-amino acid residues. These chimeras can exhibit novel folding patterns and biological activities, combining the structural diversity of beta-amino acids with the familiar functionalities of alpha-amino acids. The systematic replacement of alpha-residues with beta-residues in known bioactive peptides has been shown to modulate their binding affinity and selectivity for biological targets, as well as enhance their resistance to proteolytic degradation.

The self-assembly of beta-peptide foldamers into well-defined nanostructures is another exciting frontier. By carefully designing the sequence and side-chain functionalities, researchers can control the self-assembly process to create nanotubes, nanofibers, and other complex architectures with potential applications in nanotechnology and materials science. The use of cyclic beta-amino acids can further constrain the peptide backbone, leading to more predictable and stable folded structures.

Future research will focus on expanding the repertoire of beta-peptide folds, designing more complex and functional biomimetic architectures, and exploring the applications of these structures in areas such as catalysis, molecular recognition, and drug delivery. The ability to precisely control the three-dimensional structure of these synthetic oligomers opens up a vast design space for creating novel functional molecules.

Application of Computational Chemistry and Machine Learning for Rational Design of Beta-Peptide Structures

The vast conformational space and sequence diversity of beta-peptides present a significant challenge for rational design. Computational chemistry and machine learning are emerging as indispensable tools to navigate this complexity and accelerate the discovery of beta-peptides with desired properties.

Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can be used to predict the secondary and tertiary structures of beta-peptides, providing insights into their stability and conformational preferences. These tools allow for the in silico screening of large libraries of beta-peptide sequences, identifying promising candidates for experimental validation. For example, computational design has been successfully used to create a self-assembling beta-peptide oligomer and to design beta-peptides that target transmembrane helices.

Machine learning (ML) is poised to revolutionize beta-peptide design by learning the complex relationships between sequence, structure, and function from experimental data. ML models can be trained to predict various properties of beta-peptides, such as their secondary structure, binding affinity to a target, or antimicrobial activity. This predictive power can guide the design of novel beta-peptides with enhanced or entirely new functions. While much of the current work has focused on alpha-peptides, the principles and techniques are directly applicable to the design of beta-peptide structures.

The future of beta-peptide design will likely involve a synergistic interplay between computational modeling, machine learning, and experimental synthesis and characterization. This integrated approach will enable the rapid and efficient exploration of the vast chemical space of beta-peptides, leading to the discovery of novel molecules with applications in medicine, biotechnology, and materials science.

Expanding the Scope of Beta-Amino Acid Conjugates for Advanced Chemical Biology Tools

Beta-amino acid conjugates are hybrid molecules where a beta-amino acid is linked to another chemical entity, such as a drug, a fluorescent probe, or a targeting ligand. These conjugates are gaining increasing attention as powerful tools in chemical biology for probing and manipulating biological systems.

The incorporation of beta-amino acids into peptides can enhance their metabolic stability, making them more suitable for in vivo applications. Conjugating beta-amino acids to natural compounds can improve their pharmacological properties, such as solubility and bioavailability.

A particularly exciting area is the use of beta-amino acids in the development of bioorthogonal chemistry tools. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. By incorporating a beta-amino acid bearing a bioorthogonal handle (e.g., an azide (B81097) or an alkyne) into a biomolecule, researchers can selectively label and visualize that molecule in its native environment. This allows for the study of complex biological processes with high precision and minimal perturbation.

Future research in this area will focus on developing novel beta-amino acid-

Q & A

Basic: What synthetic methodologies are recommended for preparing (R,S)-Fmoc-3-(t-butyl)-beta-Ala-OH?

The synthesis typically involves introducing the t-butyl group via alkylation or protection of the beta-position using tert-butyl halides under basic conditions. Fmoc protection is then applied using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a polar aprotic solvent (e.g., DMF) with a base like triethylamine. For example, similar Fmoc-protected beta-substituted alanines (e.g., Fmoc-3-(pyridyl)-D-Ala-OH) utilize tert-butyl-based protection strategies to achieve steric shielding . Purification often involves reverse-phase HPLC or flash chromatography to isolate the racemic mixture, with yields dependent on reaction temperature and solvent choice.

Basic: What are the optimal storage conditions for this compound?

The compound should be stored as a lyophilized powder at -20°C under desiccated conditions to prevent hydrolysis of the t-butyl group or Fmoc cleavage. Evidence from analogous Fmoc-protected amino acids (e.g., Fmoc-β-Ala-OH) shows stability for 2–3 years at -20°C, while solutions in DMSO or acetic acid should be aliquoted and stored at -80°C for ≤6 months to minimize degradation .

Advanced: How does the t-butyl group influence peptide conformation and stability during solid-phase synthesis (SPPS)?

The t-butyl group introduces steric hindrance, stabilizing beta-sheet or helical conformations by restricting backbone flexibility. Comparative studies on beta-cyclobutyl and beta-phenyl analogs (e.g., Fmoc-ala(beta-cyclobutyl)-OH) demonstrate that bulky substituents enhance resistance to proteolytic degradation and improve peptide solubility in organic solvents . However, excessive steric bulk may reduce coupling efficiency during SPPS, requiring optimized activation with reagents like HATU/DIPEA .

Advanced: How can solubility challenges be addressed when incorporating this compound into hydrophobic peptides?

The t-butyl group increases hydrophobicity, which can lead to aggregation. Strategies include:

- Using 1% acetic acid or DMSO as co-solvents during SPPS (as shown for Fmoc-β-Ala-OH) .

- Incorporating polar spacers (e.g., PEG linkers) adjacent to the residue to improve aqueous solubility .

- Post-synthetic modifications, such as acetylation or glycosylation, to balance hydrophobicity .

Data Contradiction: Why do studies report conflicting stability data for t-butyl-protected residues in acidic vs. basic conditions?

The t-butyl group is generally stable under mild acidic conditions (e.g., TFA cleavage in SPPS) but susceptible to hydrolysis in strongly basic environments (pH >10). Evidence from t-butyl chloride hydrolysis kinetics (t₁/₂ ~4–8 hours in aqueous NaOH) suggests that prolonged exposure to basic buffers during peptide deprotection may degrade the group . However, in SPPS, the short reaction times (minutes) for Fmoc removal with piperidine minimize this risk .

Methodological: What analytical techniques are recommended to confirm enantiomeric purity and structural integrity?

- Chiral HPLC : Using a Chiralpak® IC column with hexane/isopropanol gradients resolves (R) and (S) enantiomers .

- NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J-values for β-protons) and ¹³C-NMR chemical shifts distinguish stereoisomers .

- Mass Spectrometry (HRMS) : Confirms molecular weight and detects hydrolytic byproducts (e.g., loss of t-butyl group) .

Advanced: How does the t-butyl group impact peptide-receptor binding or bioactivity?

The t-butyl group’s steric bulk can enhance binding affinity to hydrophobic pockets in targets like GPCRs or enzymes. For instance, substituting Phe with t-butyl-beta-Ala in opioid peptides improved delta-receptor selectivity by reducing steric clashes . However, in hydrophilic binding sites, it may hinder interactions, necessitating molecular dynamics simulations to optimize placement .

Methodological: How to troubleshoot low coupling efficiency during SPPS when using this residue?

- Activation Optimization : Use HATU instead of HOBt/DIC for better activation of sterically hindered residues .

- Extended Coupling Times : Increase reaction time to 1–2 hours and monitor via Kaiser test.

- Temperature Control : Perform couplings at 25–30°C to enhance reagent mobility in the resin matrix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.